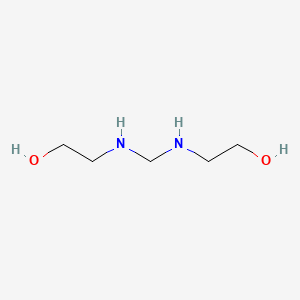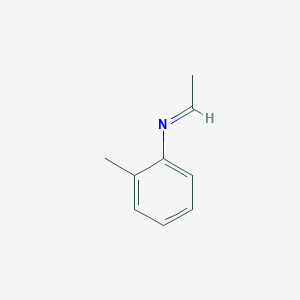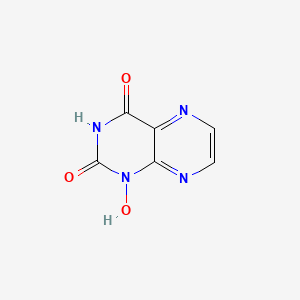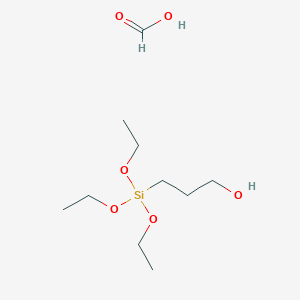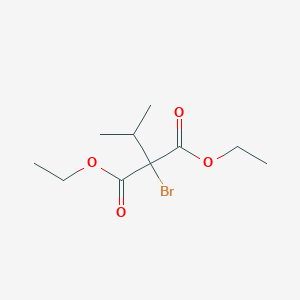
Diethyl bromo(propan-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl bromo(propan-2-yl)propanedioate is a chemical compound with the molecular formula C10H17BrO4. It is also known as diethyl 2-bromo-2-(propan-2-yl)malonate. This compound is a derivative of malonic acid and is characterized by the presence of a bromine atom and two ethyl ester groups. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bromo(propan-2-yl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl bromo(propan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diethyl (propan-2-yl)propanedioate.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted malonates.
Reduction: Formation of diethyl (propan-2-yl)propanedioate.
Oxidation: Formation of oxidized derivatives with various functional groups.
Scientific Research Applications
Diethyl bromo(propan-2-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of diethyl bromo(propan-2-yl)propanedioate involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form enolate ions, which participate in alkylation and other reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the bromine atom and is less reactive in substitution reactions.
Diethyl 2-bromomalonate: Similar structure but without the isopropyl group.
Diethyl propanedioate: Basic structure without any substituents.
Uniqueness
Diethyl bromo(propan-2-yl)propanedioate is unique due to the presence of both the bromine atom and the isopropyl group, which enhance its reactivity and versatility in organic synthesis compared to its analogs .
Properties
CAS No. |
38214-19-6 |
|---|---|
Molecular Formula |
C10H17BrO4 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
diethyl 2-bromo-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C10H17BrO4/c1-5-14-8(12)10(11,7(3)4)9(13)15-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
HLGCJSHMPWUXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


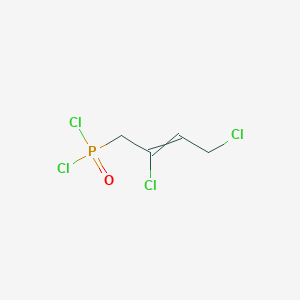
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
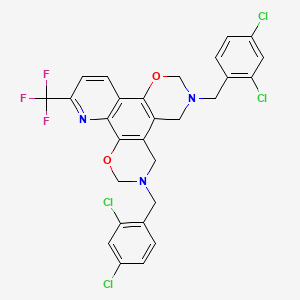
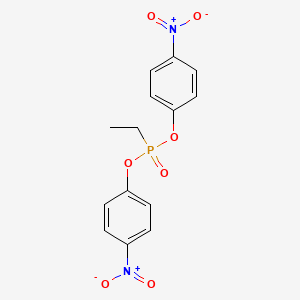
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
